molecular formula C16H22O5 B134459 Mono(2-ethyl-5-hydroxyhexyl) phthalate CAS No. 40321-99-1

Mono(2-ethyl-5-hydroxyhexyl) phthalate

Cat. No. B134459
CAS RN: 40321-99-1
M. Wt: 294.34 g/mol
InChI Key: RYPQSGURZSTFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mono(2-ethylhexyl) phthalate (MEHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer in polyvinylchloride (PVC) products. MEHP has been detected in various environmental compartments and is known to leach into plasma from PVC plastics, which raises concerns about its potential toxic effects on human health and the environment .

Synthesis Analysis

MEHP is formed through the hydrolysis of DEHP, which can occur in various tissues such as the liver, lung, and kidney. This process is mediated by esterases present in these tissues, leading to the formation of MEHP and 2-ethylhexanol . Additionally, a synthetic route to produce oxidized metabolites of DEHP, which includes MEHP, involves esterification of an alcohol with phthalic anhydride, followed by deprotection and further oxidation .

Molecular Structure Analysis

The molecular structure of MEHP includes a phthalate moiety and an 2-ethylhexyl side chain. This structure is crucial for its biological activity and interaction with biological systems. The presence of the ester linkage in MEHP is a key functional group that is susceptible to hydrolysis, leading to its metabolism and the formation of other metabolites .

Chemical Reactions Analysis

MEHP undergoes various metabolic reactions in biological systems. In plants, MEHP can be metabolized through hydroxylation, oxidation, and malonylation, leading to the formation of phase I and phase II metabolites. These metabolic pathways are essential for understanding the environmental fate of MEHP and its potential bioaccumulation in the food chain .

Physical and Chemical Properties Analysis

MEHP exhibits genotoxic effects in human cells, as evidenced by the induction of DNA strand breaks in human lymphocytes and mucosal cells of the upper aerodigestive tract. These effects are dose-dependent and indicate the genotoxic potential of MEHP . Furthermore, MEHP has been shown to have a negative inotropic effect on human myocardium, which can be modulated by atropine, suggesting that MEHP may act through cholinergic receptors . In the context of colorectal cancer, MEHP has been found to facilitate cell motility and progression of the disease through the activation of the AKT-β-catenin-IL-8 signaling axis .

Relevant Case Studies

In vitro studies have demonstrated the cardiodepressive effects of MEHP on human myocardium, which are relevant for understanding its potential impact on human health . Additionally, the genotoxic effects of MEHP have been observed in human lymphocytes and mucosal cells, providing a case study for its potential role in carcinogenesis . The metabolism of MEHP in Arabidopsis thaliana cells and its subsequent uptake and transformation in plants offer a case study for environmental exposure and the potential risks to human health through the consumption of contaminated plants . Lastly, the use of chimeric mice with humanized liver to study the pharmacokinetics of MEHP provides insights into its metabolism and excretion in humans, which is crucial for risk assessment .

Scientific Research Applications

1. Biomarker of Exposure to DEHP

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is recognized as a sensitive biomarker for assessing human exposure to di-(2-ethylhexyl) phthalate (DEHP). Studies have revealed that MEHHP, along with other metabolites like mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethylhexyl) phthalate (MEHP), are formed through oxidative metabolism of DEHP. Urinary levels of MEHHP and MEOHP are significantly higher than those of MEHP, suggesting a predominant human metabolic pathway from DEHP to MEHP followed by oxidation to MEHHP and MEOHP. This implies that measuring MEHHP in urine can provide a more accurate estimation of DEHP exposure than measuring MEHP alone (Barr et al., 2003), (Silva et al., 2006).

2. Assessment of DEHP Intake and Health Risk

MEHHP has been used to estimate the daily intake of DEHP in various populations, including children, and assess the associated health risks. By extrapolating from urinary levels of MEHHP and other metabolites, studies have determined median daily DEHP intake and highlighted potential overexposures in certain groups. These findings underscore the importance of MEHHP as a tool in environmental health studies to gauge the extent of DEHP exposure and its potential health implications (Wittassek et al., 2007), (Koch et al., 2004).

3. Understanding Metabolism of DEHP in Specific Populations

Research on MEHHP has contributed to understanding how DEHP is metabolized in specific populations, such as pregnant women and children. Variations in urinary MEHHP levels across different stages of pregnancy or age groups of children provide insights into how DEHP metabolism may be influenced by physiological changes or age. This understanding is crucial for developing age-specific health guidelines and risk assessments related to DEHP exposure (Zhao et al., 2018), (Song et al., 2013).

4. Monitoring Occupational Exposure to DEHP

MEHHP levels in urine have been employed to monitor occupational exposure to DEHP among workers in industries such as PVC processing. This application of MEHHP helps in assessing the extent of DEHP uptake in occupational settings, guiding workplace safety measures and exposure limits (Dirven et al., 1993).

Safety And Hazards

There is a positive association between exposure to endocrine-disrupting phthalates and leiomyoma risk .

Future Directions

The study of MEHHP exposure as a high-risk factor for leiomyoma growth uncovers a mechanism by which exposure to environmental phthalate impacts leiomyoma pathogenesis, and may lead to the development of novel druggable targets .

properties

IUPAC Name

2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPQSGURZSTFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873160
Record name Mono-2-ethyl-5-hydroxyhexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono(2-ethyl-5-hydroxyhexyl) phthalate

CAS RN

40321-99-1
Record name Mono-2-ethyl-5-hydroxyhexyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40321-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono(2-ethyl-5-hydroxyhexyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-2-ethyl-5-hydroxyhexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mono(2-ethyl-5-hydroxyhexyl) phthalate
Reactant of Route 2
Mono(2-ethyl-5-hydroxyhexyl) phthalate
Reactant of Route 3
Mono(2-ethyl-5-hydroxyhexyl) phthalate
Reactant of Route 4
Reactant of Route 4
Mono(2-ethyl-5-hydroxyhexyl) phthalate
Reactant of Route 5
Reactant of Route 5
Mono(2-ethyl-5-hydroxyhexyl) phthalate
Reactant of Route 6
Reactant of Route 6
Mono(2-ethyl-5-hydroxyhexyl) phthalate

Citations

For This Compound
2,680
Citations
K Kato, MJ Silva, JA Reidy, D Hurtz 3rd… - Environmental …, 2004 - ehp.niehs.nih.gov
Exposure to di-(2-ethylhexyl) phthalate (DEHP) is prevalent based on the measurement of its hydrolytic metabolite mono-(2-ethylhexyl) phthalate (MEHP) in the urine of 78% of the …
Number of citations: 275 ehp.niehs.nih.gov
S Hildenbrand, R Wodarz, T Gabrio… - International journal of …, 2009 - Elsevier
Di(2-ethylhexyl) phthalate (DEHP) is a commonly used plasticizer with ubiquitous spread. Its metabolites are suspected to impair endocrine functions and fertility in man. This study is …
Number of citations: 14 www.sciencedirect.com
T Iizuka, P Yin, A Zuberi, S Kujawa… - Proceedings of the …, 2022 - National Acad Sciences
Uterine leiomyoma is the most common tumor in women and causes severe morbidity in 15 to 30% of reproductive-age women. Epidemiological studies consistently indicate a …
Number of citations: 10 www.pnas.org
W Kessler, W Numtip, W Völkel, E Seckin… - Toxicology and applied …, 2012 - Elsevier
The plasticizer di(2-ethylhexyl) phthalate (DEHP) is suspected to induce antiandrogenic effects in men via its metabolite mono(2-ethylhexyl) phthalate (MEHP). However, there is only …
Number of citations: 108 www.sciencedirect.com
A Mittermeier, W Völkel, H Fromme - Toxicology letters, 2016 - Elsevier
… 2-ethylhexyl phthalate (MEHP), mono-2-ethyl-5-hydroxyhexyl phthalate (5OH-MEHP), mono… (Andover, USA) as well as D 4 -mono-2-ethyl-5-hydroxyhexyl phthalate (D 4 -5OH-MEHP), D …
Number of citations: 27 www.sciencedirect.com
H Dirven, PHH Van Den Broek… - International Archives of …, 1993 - Springer
A method for biological monitoring of exposure to the plasticizer di(2-ethylhexyl)phthalate (DEHP) is described. In this method the four main metabolites of DEHP [ie, mono (2-ethylhexyl…
Number of citations: 108 link.springer.com
HM Koch, R Preuss, JD Angerer - International journal of …, 2006 - Wiley Online Library
Di(2‐ethylhexyl)phthalate (DEHP) is a reproductive and developmental toxicant in animals and a suspected endocrine modulator in humans. There is widespread exposure to DEHP in …
Number of citations: 607 onlinelibrary.wiley.com
C Herr, A zur Nieden, HM Koch, HC Schuppe… - International journal of …, 2009 - Elsevier
INTRODUCTION: Phthalates are suspected to act as endocrine modulators in humans and exert reproductive toxicity. The general population is exposed to phthalates through nutrition, …
Number of citations: 83 www.sciencedirect.com
I Kratochvil, T Hofmann, S Rother… - Rapid …, 2019 - Wiley Online Library
Rationale The most frequently occurring phthalate, di(2‐ethylhexyl) phthalate (DEHP), causes adverse effects on glucose homeostasis and insulin sensitivity in several cell models and …
YJ Chang, KL Lin, YZ Chang - Clinica Chimica Acta, 2013 - Elsevier
BACKGROUND: Di-(2-ethylhexyl)phthalate (DEHP) is an endocrine disrupting chemical that is widely used as the major plasticizer for worldwide plastic products. It can cause several …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.